6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, along with two fluorine atoms and an azaspiro backbone. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through annulation reactions. For instance, the annulation of cyclopentane or four-membered rings can be employed to construct the spirocyclic framework
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of advanced materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group and fluorine atoms play a crucial role in binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s specificity and efficacy. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Shares the spirocyclic core but lacks the sulfonyl and fluorine groups.
Spirocyclic Oxindoles: Feature a spirocyclic structure with an indole moiety, used in medicinal chemistry.
Sulfonyl Fluorides: Compounds with sulfonyl and fluorine groups, known for their reactivity and use in chemical biology.
Uniqueness
6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane stands out due to its combination of a spirocyclic core, sulfonyl group, and fluorine atoms. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c1-11-3-4-12(2)13(9-11)21(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFYOGGPRHDPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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